3,3',5,5'-Tetramethoxy-bibenzyl
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Overview
Description
Benzene, 1,1’-(1,2-ethanediyl)bis[3,5-dimethoxy-] is an organic compound characterized by the presence of two benzene rings connected by an ethanediyl bridge, with each benzene ring substituted with two methoxy groups at the 3 and 5 positions
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . The presence of the dimethoxyphenyl groups might influence the compound’s interaction with its targets .
Pharmacokinetics
These groups could potentially enhance the compound’s solubility, thereby improving its absorption and distribution .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Specific information on how these factors influence the action of “benzene, 1,1’-(1,2-ethanediyl)bis[3,5-dimethoxy-]” is currently unavailable .
Preparation Methods
The synthesis of Benzene, 1,1’-(1,2-ethanediyl)bis[3,5-dimethoxy-] typically involves the reaction of 3,5-dimethoxybenzyl chloride with ethylene in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the ethanediyl bridge. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
Benzene, 1,1’-(1,2-ethanediyl)bis[3,5-dimethoxy-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings, leading to a variety of derivatives. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine.
Scientific Research Applications
Benzene, 1,1’-(1,2-ethanediyl)bis[3,5-dimethoxy-] has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of polymers and other materials with specialized properties.
Comparison with Similar Compounds
Similar compounds to Benzene, 1,1’-(1,2-ethanediyl)bis[3,5-dimethoxy-] include:
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: This compound has methyl groups instead of methoxy groups, resulting in different chemical properties and reactivity.
Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-: The presence of dimethyl groups alters the compound’s steric and electronic characteristics.
Benzene, 1,1’-(1,2-ethanediyl)bis[2,3,4,5,6-pentabromo-]:
Benzene, 1,1’-(1,2-ethanediyl)bis[3,5-dimethoxy-] stands out due to its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-[2-(3,5-dimethoxyphenyl)ethyl]-3,5-dimethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-19-15-7-13(8-16(11-15)20-2)5-6-14-9-17(21-3)12-18(10-14)22-4/h7-12H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNPTZPSNHUERJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCC2=CC(=CC(=C2)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405406 |
Source
|
Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[3,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22976-41-6 |
Source
|
Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[3,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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